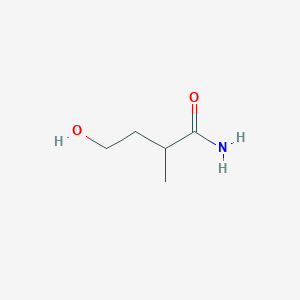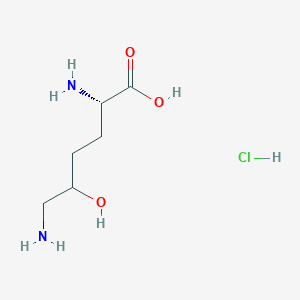![molecular formula C14H19NO4 B8068070 Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B8068070.png)
Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of phenylglycine with a Boc (tert-butoxycarbonyl) protecting group attached to the amino group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]- typically begins with phenylglycine as the starting material.
Protection of Amino Group: The amino group of phenylglycine is protected using Boc-anhydride (tert-butoxycarbonyl anhydride) in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol.
Substitution: The Boc protecting group can be removed by acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed:
Oxidation: Benzeneacetic acid derivatives, such as benzeneacetic acid and benzeneacetyl chloride.
Reduction: Benzeneacetic acid derivatives with hydroxyl groups.
Substitution: Free amino group derivatives of phenylglycine.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used in organic synthesis as a building block for the preparation of various pharmaceuticals and fine chemicals. It is also employed in the synthesis of chiral catalysts and ligands.
Biology: In biological research, benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is used to study enzyme mechanisms and protein interactions. It can serve as a substrate or inhibitor in biochemical assays.
Medicine: The compound is utilized in the development of new drugs, particularly in the field of peptide synthesis and modification. Its Boc-protected amino group makes it a valuable reagent for protecting amino acids during peptide chain assembly.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]- exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The Boc group is removed under acidic conditions, allowing for the subsequent coupling of amino acids.
Molecular Targets and Pathways Involved:
Peptide Synthesis: The Boc group protects the amino group during peptide bond formation, ensuring the correct sequence of amino acids in the peptide chain.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, interfering with their activity and providing insights into enzyme function and regulation.
Comparación Con Compuestos Similares
N-Boc-D-phenylglycine: Similar to benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, but with a different stereochemistry.
Mosher's Acid: Used for the assignment of absolute configuration of chiral primary amines.
Phenylglycine: The parent compound without the Boc protecting group.
Uniqueness: Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is unique in its ability to protect the amino group with the Boc group, making it highly versatile in peptide synthesis and other applications. Its stability under various reaction conditions and ease of deprotection make it a valuable reagent in both research and industry.
Propiedades
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-11(16)9-15-12(13(17)18)10-7-5-4-6-8-10/h4-8,12,15H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWMGJGYNYMSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3S,4S,5R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B8068028.png)




![(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B8068072.png)

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride](/img/structure/B8068083.png)

